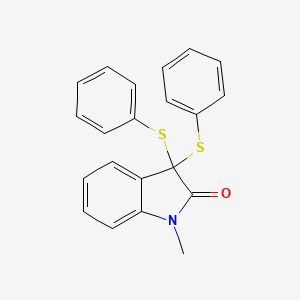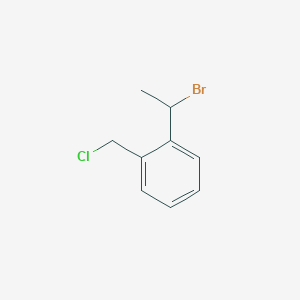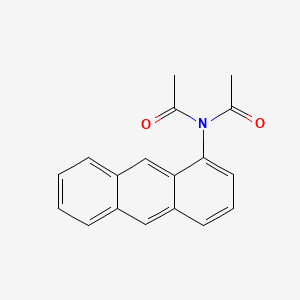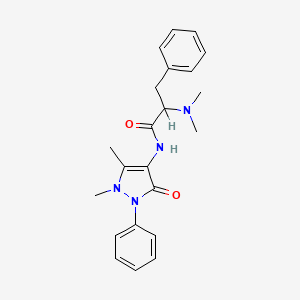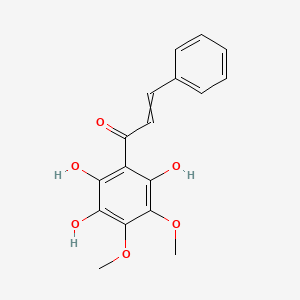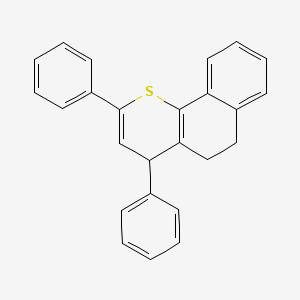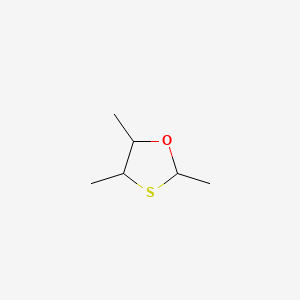
anti-2-cis-4,5-Trimethyl-1,3-oxathiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane: is an organic compound with the molecular formula C6H12OS and a molecular weight of 132.224 g/mol . It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms. This compound is known for its unique stereochemistry, with three methyl groups attached to the ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thiol with an epoxide in the presence of a base, leading to the formation of the oxathiolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
化学反応の分析
Types of Reactions:
Oxidation: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiolane ring to a more reduced form, such as a thiol or alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products:
Sulfoxides and sulfones: from oxidation.
Thiols or alcohols: from reduction.
Substituted oxathiolanes: from substitution reactions.
科学的研究の応用
Chemistry: Anti-2-cis-4,5-Trimethyl-1,3-oxathiolane is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique ring structure and functional groups make it a versatile intermediate .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets and its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials .
作用機序
The mechanism of action of anti-2-cis-4,5-Trimethyl-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: this compound can bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
2-Methyl-1,3-oxathiolane: Similar structure but with fewer methyl groups.
4,5-Dimethyl-1,3-oxathiolane: Lacks one methyl group compared to anti-2-cis-4,5-Trimethyl-1,3-oxathiolane.
1,3-Oxathiolane: The parent compound without any methyl substitutions.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of three methyl groups. These structural features confer distinct reactivity and properties, making it valuable in various applications .
特性
CAS番号 |
63393-28-2 |
|---|---|
分子式 |
C6H12OS |
分子量 |
132.23 g/mol |
IUPAC名 |
2,4,5-trimethyl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-4-5(2)8-6(3)7-4/h4-6H,1-3H3 |
InChIキー |
IWKQZSONTQWRJT-UHFFFAOYSA-N |
正規SMILES |
CC1C(SC(O1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


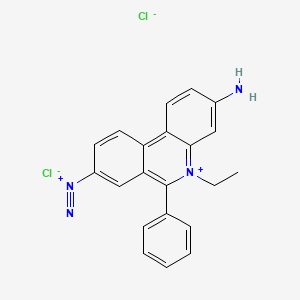
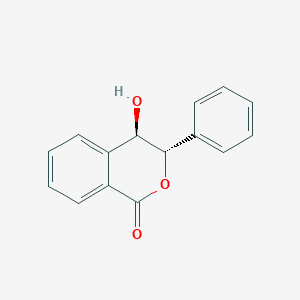
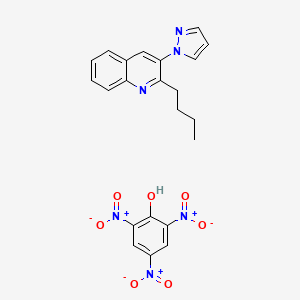
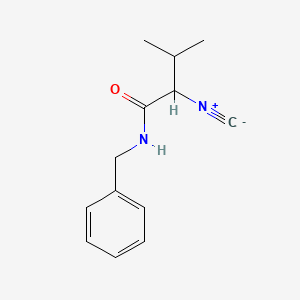
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
